molecular formula C16H15NO4S B2379141 METHYL 4-[(E)-2-PHENYLETHENESULFONAMIDO]BENZOATE CAS No. 497211-84-4

METHYL 4-[(E)-2-PHENYLETHENESULFONAMIDO]BENZOATE

Cat. No.: B2379141
CAS No.: 497211-84-4
M. Wt: 317.36
InChI Key: QBHJEQCADCAELG-VAWYXSNFSA-N
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Description

Methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is an organic compound with the molecular formula C16H15NO4S and a molecular weight of 317.36 g/mol.

Scientific Research Applications

Methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(E)-2-PHENYLETHENESULFONAMIDO]BENZOATE typically involves the reaction of 4-aminobenzoic acid with (E)-2-phenylethenyl sulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfonamides.

    Substitution: Formation of substituted sulfonyl derivatives.

Mechanism of Action

The mechanism of action of METHYL 4-[(E)-2-PHENYLETHENESULFONAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.

    Propyl benzoate: Another ester with a propyl group, used in similar applications as methyl benzoate.

Uniqueness

Methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is unique due to its sulfonylamino group and the (E)-2-phenylethenyl moiety, which confer specific chemical properties and potential biological activities not found in simpler esters like methyl benzoate.

Properties

IUPAC Name

methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-21-16(18)14-7-9-15(10-8-14)17-22(19,20)12-11-13-5-3-2-4-6-13/h2-12,17H,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHJEQCADCAELG-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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